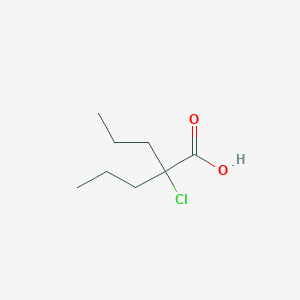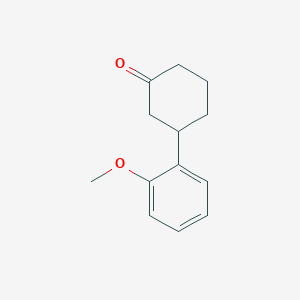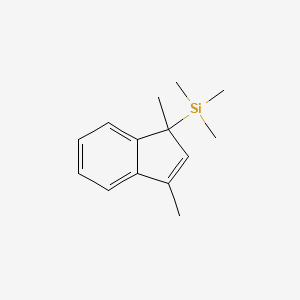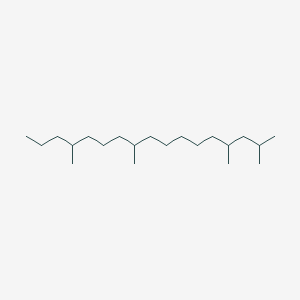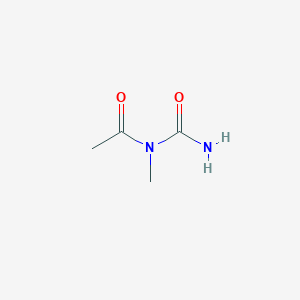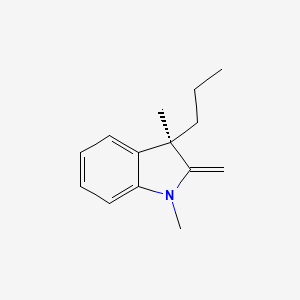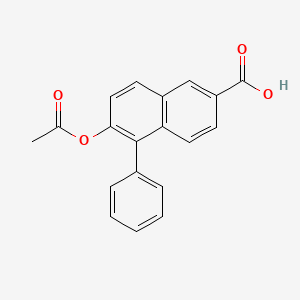
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes an acetyloxy group, a phenyl group, and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid typically involves the acylation of 5-phenylnaphthalene-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The acetyloxy group can be oxidized to form a carboxyl group.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Carboxy-5-phenylnaphthalene-2-carboxylic acid.
Reduction: 6-(Acetyloxy)-5-cyclohexylnaphthalene-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl and naphthalene groups can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-5-phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
6-(Methoxy)-5-phenylnaphthalene-2-carboxylic acid: Contains a methoxy group instead of an acetyloxy group, leading to different reactivity and applications.
5-Phenylnaphthalene-2-carboxylic acid: Lacks the acetyloxy group entirely, resulting in different chemical properties and uses.
Uniqueness
6-(Acetyloxy)-5-phenylnaphthalene-2-carboxylic acid is unique due to the presence of the acetyloxy group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
166983-93-3 |
|---|---|
Formule moléculaire |
C19H14O4 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
6-acetyloxy-5-phenylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14O4/c1-12(20)23-17-10-8-14-11-15(19(21)22)7-9-16(14)18(17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) |
Clé InChI |
BCRNAQXCLAFUJS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


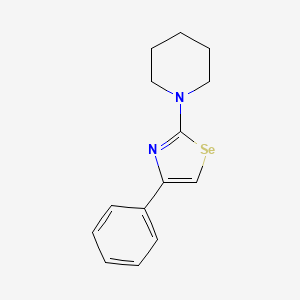
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
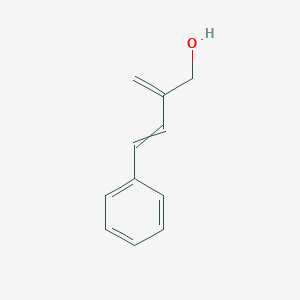
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
![(5S)-5-{[4-(Benzyloxy)phenyl]methyl}morpholin-3-one](/img/structure/B12560328.png)
